

Sodium 1-undecanesulfonate as an anionic surfactant in research

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Compound of Interest

Compound Name: Sodium 1-undecanesulfonate

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Sodium 1-Undecanesulfonate: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties and Applications of an Anionic Surfactant in Scientific Research

Sodium 1-undecanesulfonate is an anionic surfactant that is gaining traction in various research and development fields. Its chemical structure, consisting of an eleven-carbon hydrophobic tail and a hydrophilic sulfonate headgroup, imparts valuable properties for applications ranging from analytical chemistry to drug delivery. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its use, and a summary of its key research applications.

Core Physicochemical Properties

Sodium 1-undecanesulfonate (CAS 5838-34-6) is a white crystalline powder or granule with a molecular formula of $C_{11}H_{23}NaO_3S$.^{[1][2]} It is soluble in water and polar organic solvents like alcohols and ethers.^[2] The compound is stable under normal conditions but may be sensitive to extreme pH levels and high temperatures.^[1]

Property	Value	Source(s)
CAS Number	5838-34-6	[1] [3] [4]
Molecular Formula	C11H23NaO3S	[1] [3] [5]
Molecular Weight	258.35 g/mol	[3] [4] [5]
Appearance	White powder to crystal	[5] [6] [7]
Purity	>98.0%	[1] [3] [6]
Melting Point	>300°C	[3] [4]
Density	1.547 g/cm ³	[3] [4]
Solubility	Soluble in water	[2]

Key Research Applications

Sodium 1-undecanesulfonate's utility in the laboratory is diverse, primarily leveraging its surfactant properties.

- **Ion-Pair Chromatography:** It is frequently used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the separation of charged analytes.[\[8\]](#)[\[9\]](#)
- **Pharmaceutical Research:** It can act as a catalyst in various pharmaceutical research applications.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Nanoparticle Synthesis:** Its role as a surfactant makes it suitable for the synthesis and stabilization of nanoparticles.[\[10\]](#)[\[11\]](#)
- **Protein Solubilization:** Like other detergents, it can be used for the extraction and solubilization of membrane proteins for proteomic studies.[\[12\]](#)[\[13\]](#)
- **Capillary Electrophoresis:** It can be used in micellar electrokinetic chromatography (MEKC), a mode of capillary electrophoresis, for the separation of neutral and charged solutes.[\[14\]](#)

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving **sodium 1-undecanesulfonate**.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.^[15] A common method for its determination is by measuring the surface tension of solutions at various concentrations.^{[16][17]}

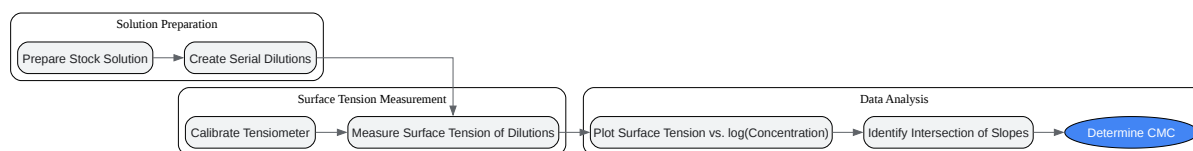
Materials:

- **Sodium 1-undecanesulfonate**
- Deionized water
- Surface tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method)
- Precision balance
- Volumetric flasks and pipettes
- Magnetic stirrer and stir bars

Procedure:

- Prepare a stock solution of **sodium 1-undecanesulfonate** (e.g., 100 mM) in deionized water.
- Create a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
- Calibrate the surface tensiometer with deionized water. The surface tension of distilled water at room temperature (25 °C) should be approximately 72 mN/m.^[18]
- Measure the surface tension of each diluted solution, ensuring the temperature is constant.^[18] Allow the solution to equilibrate before each measurement.

- Plot the surface tension as a function of the logarithm of the surfactant concentration.
- The CMC is determined as the point of intersection of the two linear portions of the plot, where a sharp change in slope occurs.[17][19]



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Workflow for CMC determination by surface tension measurement.

Protein Solubilization for Proteomic Analysis

The extraction of membrane proteins requires the disruption of the lipid bilayer, a role well-suited for detergents like **sodium 1-undecanesulfonate**.

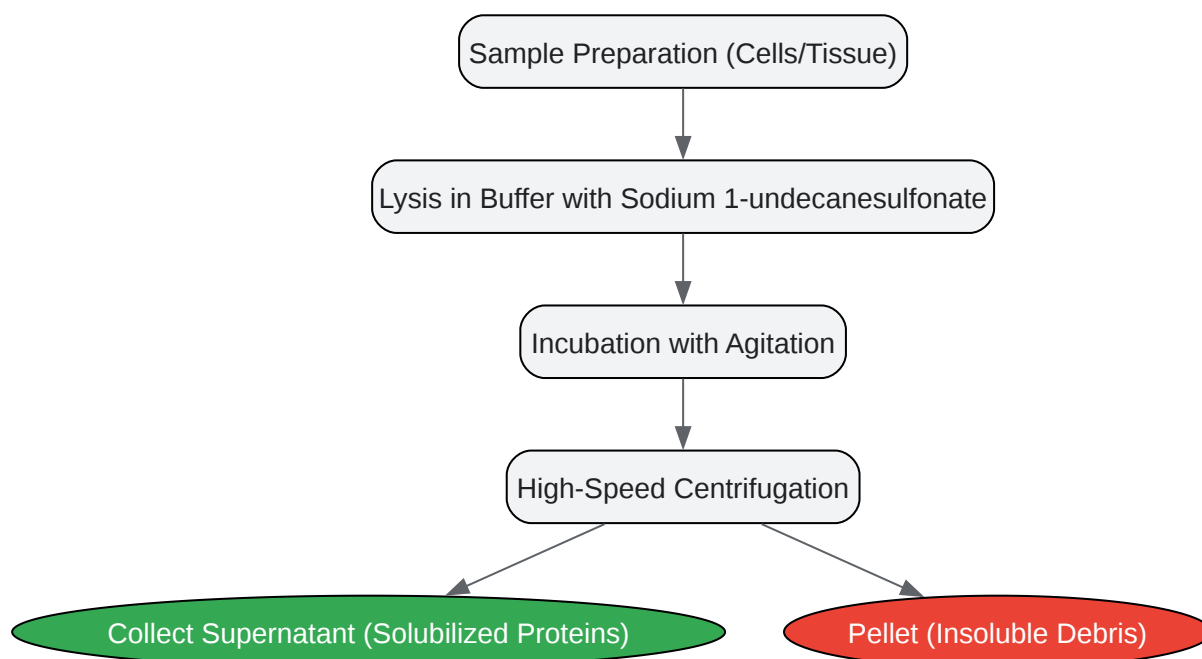
Materials:

- Cell or tissue sample
- Lysis buffer containing **sodium 1-undecanesulfonate** (concentration to be optimized, typically 0.5-2% w/v)
- Chaotropic agents (e.g., urea, thiourea)
- Reducing agents (e.g., DTT, TCEP)
- Protease and phosphatase inhibitor cocktails

- Homogenizer or sonicator
- High-speed centrifuge

Procedure:

- Prepare a lysis/solubilization buffer. A typical starting formulation might include 5 M Urea, 2 M Thiourea, 1% (w/v) **Sodium 1-undecanesulfonate**, protease and phosphatase inhibitors, and a buffering agent (e.g., Tris-HCl, pH 8.0).
- Resuspend the cell pellet or homogenized tissue in the lysis buffer.
- Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation for 30-60 minutes to facilitate solubilization.
- Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet insoluble material.
- Carefully collect the supernatant containing the solubilized proteins for downstream analysis (e.g., 2D-electrophoresis, western blotting).



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General workflow for membrane protein solubilization.

Use in Micellar Electrokinetic Chromatography (MEKC)

In MEKC, a surfactant is added to the background electrolyte at a concentration above its CMC. The resulting micelles act as a pseudostationary phase, allowing for the separation of neutral analytes.^[14]

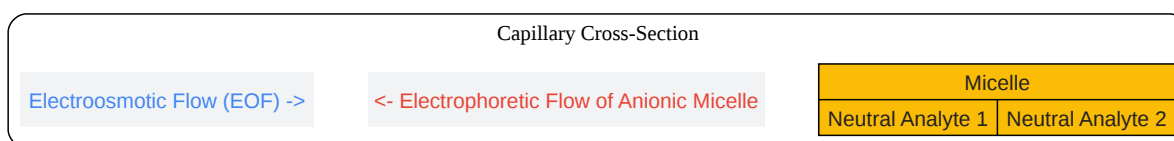
Materials:

- Capillary electrophoresis instrument
- Fused-silica capillary
- Background electrolyte (BGE), e.g., sodium phosphate or borate buffer
- **Sodium 1-undecanesulfonate**

- Organic modifier (e.g., methanol, acetonitrile), optional
- Analytes of interest

Procedure:

- Prepare the BGE at the desired pH and ionic strength.
- Add **sodium 1-undecanesulfonate** to the BGE to a final concentration above its CMC.
- If necessary, add an organic modifier to the BGE to improve resolution.
- Condition the capillary by flushing with 0.1 M NaOH, water, and finally the prepared BGE.
- Dissolve the sample in the BGE or a compatible solvent.
- Inject the sample into the capillary (hydrodynamically or electrokinetically).
- Apply the separation voltage. Analytes will partition between the aqueous buffer and the micellar phase, separating based on their partitioning coefficient.
- Detect the separated analytes as they pass the detector window.



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Principle of separation in MEKC with an anionic surfactant.

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